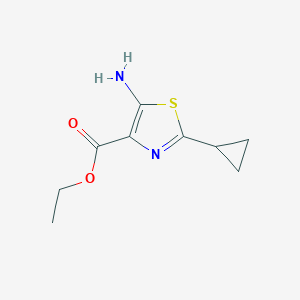

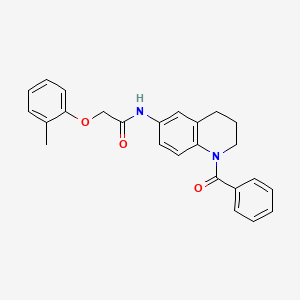

Ethyl 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazole derivatives are a significant class of compounds in heterocyclic chemistry, particularly due to their applications in medicinal chemistry. Ethyl 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylate is a compound that belongs to this class, and its structural analogs have been synthesized and characterized in various studies. These compounds often exhibit interesting biological activities, such as fungicidal properties and plant growth regulation , as well as potential molluscicidal activity .

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, ethyl 5-amino-2-(methylthio)thiazole-4-carboxylate and its metal complexes were synthesized and characterized, suggesting coordination via nitrogen and oxygen atoms . Another study reported the facile one-pot synthesis of ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates, demonstrating the versatility of thiazole synthesis . These methods often involve cyclization reactions and the use of catalysts or reagents such as anhydrous potassium phosphate in DMF .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized using techniques such as X-ray diffraction, which provides detailed information about the crystal system, space group, and molecular packing . For example, the crystal structure of a related compound, ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, was determined to be monoclinic with space group P21/c . Hirshfeld surface analysis and quantum chemical computations, including DFT calculations, are also employed to understand the intermolecular interactions and electronic properties of these molecules .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, leading to the formation of new compounds with different substituents and functional groups. Transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into 5-substituted 2-amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates have been reported, showcasing the reactivity of the thiazole ring . Additionally, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives illustrates the potential for creating a diverse array of thiazole-based compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. The crystallographic studies provide insights into the density and molecular dimensions of these compounds . Spectroscopic techniques, including IR, NMR, and mass spectrometry, are commonly used to corroborate the structures and understand the functional groups present in these molecules .

Scientific Research Applications

1. Synthesis and Structural Studies Ethyl 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylate and its derivatives are explored in the field of organic synthesis and crystallography. For instance, Albreht et al. (2009) discuss the transformation of ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate into various substituted thiazolo[5,4-c]pyridine-7-carboxylates (Albreht, Uršič, Svete, & Stanovnik, 2009). Similarly, Lynch and Mcclenaghan (2004) examined the structure of related thiazole carboxylates, demonstrating their importance in understanding molecular interactions and crystal structures (Lynch & Mcclenaghan, 2004).

2. Chemical Synthesis and Modifications Research has also focused on developing novel synthesis methods and modifications of thiazole carboxylates. Baker and Williams (2003) explored the synthesis of novel 2-amino-1,3-thiazole-5-carboxylates using ultrasonic and thermally mediated methods, highlighting innovative approaches in chemical synthesis (Baker & Williams, 2003). Moreover, Desai, Bhatt, and Joshi (2019) conducted studies on the synthetic modifications of ethyl 2-amino-4-methylthiazole-5-carboxylate for antimicrobial applications (Desai, Bhatt, & Joshi, 2019).

3. Biological and Medicinal Applications Significant research has been conducted on the biological and medicinal applications of thiazole carboxylates. For example, Mohamed (2021) synthesized various ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives for potential medicinal applications (Mohamed, 2021). Additionally, Raviprabha and Bhat (2019) studied the inhibition effects of ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate on the corrosion of alloys, indicating its potential in material science and engineering (Raviprabha & Bhat, 2019).

properties

IUPAC Name |

ethyl 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-2-13-9(12)6-7(10)14-8(11-6)5-3-4-5/h5H,2-4,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCNUIZYBYAWBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)C2CC2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2503159.png)

![2-Ethyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2503160.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide](/img/structure/B2503165.png)

![2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2503167.png)

![ethyl 2-(2-(2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)acetate](/img/structure/B2503168.png)

![(4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid](/img/structure/B2503170.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2503174.png)

![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2503175.png)